molecular formula C15H19N3O5 B2825139 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid CAS No. 1042693-47-9

2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid

Cat. No.: B2825139
CAS No.: 1042693-47-9
M. Wt: 321.333
InChI Key: YMLSRFFCXWAGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a synthetic small molecule characterized by a propanoic acid backbone substituted with a cyclopentylamine group at the α-carbon and a 3-nitrophenylcarbamoyl moiety at the β-carbon. The cyclopentylamino group likely enhances lipophilicity and membrane permeability, while the 3-nitrophenylcarbamoyl group may contribute to hydrogen bonding or π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-(cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-14(17-11-6-3-7-12(8-11)18(22)23)9-13(15(20)21)16-10-4-1-2-5-10/h3,6-8,10,13,16H,1-2,4-5,9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLSRFFCXWAGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps. One common method includes the nitration of aniline derivatives to introduce the nitro group, followed by the formation of the cyclopentylamino group through substitution reactions . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic compounds .

Scientific Research Applications

2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including amino acid derivatives, carbamoyl-linked nitroaromatics, and cyclopentylamine-containing analogs. Below is a detailed comparison:

Core Propanoic Acid Derivatives
Compound Name CAS Number Substituents/Modifications Key Differences vs. Target Compound Reference
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 19883-74-0 Amino group at α-carbon; 3-nitrophenyl at β-carbon Lacks cyclopentylamino and carbamoyl groups
Propanoic acid (unmodified) 79-09-4 No substituents Absence of functional groups; basic structure
3-[(3-Nitrophenyl)carbamoyl]propanoic acid Not specified Carbamoyl-linked 3-nitrophenyl at β-carbon Missing cyclopentylamino group

Key Findings :

  • The addition of a cyclopentylamino group in the target compound significantly increases molecular weight (~310 g/mol estimated) compared to simpler analogs like (S)-2-amino-3-(3-nitrophenyl)propanoic acid (210.19 g/mol) .
  • Carbamoyl-linked nitroaromatics (e.g., 3-[(3-nitrophenyl)carbamoyl]propanoic acid) exhibit enhanced binding to enzymes such as proteases, suggesting the target compound may share similar targeting mechanisms .
Cyclopentylamine-Containing Analogs
Compound Name Structure Biological Activity Relevance to Target Compound Reference
Type D inhibitors (CW1–CW10) Cyclopentylamine + iodophenylpropanoic acid Anticancer activity via kinase inhibition Similar cyclopentylamino backbone; lacks nitroaromatic carbamoyl
Boc-protected cyclopentylamino analogs Cyclopentylamine + tert-butoxycarbonyl Enhanced stability in biological matrices Demonstrates the role of cyclopentylamino in pharmacokinetics

Key Findings :

  • Cyclopentylamino-substituted compounds (e.g., Type D inhibitors) show improved cellular uptake compared to non-cyclopentyl derivatives, likely due to increased hydrophobicity .
  • The absence of a nitro group in these analogs reduces redox activity, implying that the 3-nitrophenylcarbamoyl group in the target compound may confer oxidative stress-mediated cytotoxicity .
Positional Isomers and Stereoisomers
  • 3-Nitrophenyl vs. 4-Nitrophenyl: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid (CAS 56613-61-7) exhibits lower solubility in aqueous media compared to its 3-nitrophenyl counterpart due to reduced polarity . This suggests the 3-nitro position in the target compound may optimize solubility-bioactivity balance.
  • Stereochemistry: The (S)-configuration in amino acid analogs (e.g., L-3-nitrophenylalanine) enhances receptor binding specificity compared to racemic mixtures . The stereochemistry of the target compound’s cyclopentylamino group remains unconfirmed but could critically influence target engagement.

Functional Group Contributions :

  • Cyclopentylamino: Enhances metabolic stability and membrane permeability .
  • 3-Nitrophenylcarbamoyl : May act as a Michael acceptor or participate in nitroreductase-mediated activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.